4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid
Overview
Description
4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid is a chemical compound with the molecular formula C16H21N3O6. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid typically involves the following steps:
Formation of the piperazine ring: The piperazine ring is formed by reacting ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl (Boc) group is introduced to the piperazine ring by reacting it with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Nitration of benzoic acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitrobenzoic acid.
Coupling reaction: The Boc-protected piperazine is then coupled with 3-nitrobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution reactions: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products
Amino derivatives: Reduction of the nitro group yields 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-aminobenzoic acid.
Substituted derivatives: Nucleophilic substitution reactions can yield various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors and enzymes. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications.
Comparison with Similar Compounds
Similar Compounds
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure but lacks the nitro group.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of a piperazine ring.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar to the above but with a different substitution pattern on the benzoic acid ring.
Uniqueness
4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid is unique due to the presence of both the nitro group and the Boc-protected piperazine ring. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6/c1-16(2,3)25-15(22)18-8-6-17(7-9-18)12-5-4-11(14(20)21)10-13(12)19(23)24/h4-5,10H,6-9H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGRJUZYSXUAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584651 | |
Record name | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-72-3 | |
Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxy-2-nitrophenyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870703-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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